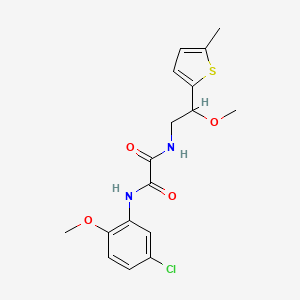
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chloro-substituted methoxyphenyl group and a thiophenyl moiety, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies on oxalamides have shown that they can induce apoptosis in cancer cell lines. The cytotoxic effects are often evaluated using assays such as the MTT assay, which measures cell viability based on metabolic activity.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 12.5 | |
| Compound B | MCF-7 | 8.0 | |
| N1-(5-chloro-2-methoxyphenyl)-N2-(...) | TBD | TBD | TBD |
Note: IC50 values are indicative of the concentration required to inhibit 50% of cell growth.
The proposed mechanism of action for oxalamides includes the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some studies suggest that these compounds may interact with DNA or induce oxidative stress, leading to cellular apoptosis.
Antimicrobial Activity
In addition to anticancer properties, oxalamides have been reported to exhibit antimicrobial activity. The presence of electron-withdrawing groups, such as chlorine, enhances their ability to disrupt microbial cell membranes.
Table 2: Antimicrobial Activity of Similar Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 | |
| Compound D | S. aureus | 16 | |
| N1-(5-chloro-2-methoxyphenyl)-N2-(...) | TBD | TBD | TBD |
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a structurally related compound in vitro against various cancer cell lines, including HepG2 and MCF-7. The results indicated that the compound significantly inhibited cell growth with IC50 values below 10 µM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of oxalamide derivatives against common pathogens. The findings demonstrated that several derivatives exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
属性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-10-4-7-15(25-10)14(24-3)9-19-16(21)17(22)20-12-8-11(18)5-6-13(12)23-2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFPEAEUPIXTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














